molecular formula C6H3Br2I B1587508 1,3-Dibromo-2-iodobenzene CAS No. 19821-80-8

1,3-Dibromo-2-iodobenzene

Cat. No.: B1587508
CAS No.: 19821-80-8
M. Wt: 361.8 g/mol
InChI Key: OIFRMZVTJQAPIF-UHFFFAOYSA-N
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Description

1,3-Dibromo-2-iodobenzene is a chemical compound with the linear formula C6H3Br2I . It is provided to early discovery researchers as part of a collection of rare and unique chemicals .


Molecular Structure Analysis

The crystal and molecular structures of this compound have been determined by single crystal X-ray diffraction . The proximity of two or three large halogen substituents (Br/I) induces only minor distortions of the C-C-Br/I angles (ca. 2°) and the halogen atoms remain in the plane of the molecules .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 361.8 . It is a solid at room temperature . The compound should be stored in a dark place, sealed in dry conditions, and at a temperature between 2-8°C .

Scientific Research Applications

  • Synthesis of Valuable Organic Intermediates : 1,3-Dibromo-2-iodobenzene serves as an important intermediate in the synthesis of valuable organic compounds. It is used in efficient and complementary methods that offer access to synthetically valuable 1,2-dibromobenzenes, acting as a precursor for various organic transformations, particularly those based on the intermediate formation of benzynes (Diemer, Leroux, & Colobert, 2011).

  • Structural Analysis and X-ray Diffraction : The crystal structures of diiodobenzenes, including derivatives similar to this compound, have been determined through X-ray diffraction, providing insights into the molecular arrangement and the distances between iodine atoms in these compounds. This research helps in understanding the structural properties that may influence their reactivity and applications in synthesis (Hendricks et al., 1933).

  • Surface Chemistry and Ullmann Coupling : Studies have explored the Ullmann coupling of diiodobenzenes on Cu(111) surfaces, highlighting the potential of 1,3-diiodobenzene, a compound closely related to this compound, for ordered arrangements of reaction products on surfaces. This research contributes to the understanding of surface chemistry and the development of surface-based synthesis methods (Rastgoo Lahrood et al., 2015).

  • Precursor to Difunctional Hypervalent Iodine Compounds : Sterically crowded derivatives of 1,4-diiodobenzene, which can be synthesized from compounds like this compound, have been used as precursors to difunctional hypervalent iodine compounds. These studies open new pathways for creating multifunctional reagents and materials precursors, expanding the utility of this compound in organic synthesis (Li et al., 2022).

  • Arylation of Azole Compounds : this compound has been implicated in research focusing on the palladium-catalyzed arylation of azole compounds with aryl halides. This research underscores its role in facilitating the synthesis of complex organic molecules and highlights its importance in the development of pharmaceuticals and organic materials (Pivsa-Art et al., 1998).

Properties

IUPAC Name

1,3-dibromo-2-iodobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3Br2I/c7-4-2-1-3-5(8)6(4)9/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIFRMZVTJQAPIF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Br)I)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3Br2I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10402899
Record name 1,3-dibromo-2-iodobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10402899
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

361.80 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19821-80-8
Record name 1,3-dibromo-2-iodobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10402899
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,3-DIBROMO-2-IODO-BENZENE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the significance of the short Br-I contacts observed in 1,3-dibromo-2-iodobenzene and related compounds?

A1: Research on similar molecules, such as 2,4-dibromo-1-iodobenzene and this compound, reveals that the close proximity of the bromine and iodine atoms leads to short intramolecular contacts, falling within the range of 3.465(4) to 3.530(4) Å []. These distances are shorter than the sum of the van der Waals radii, suggesting an attractive interaction between these halogens. This attraction helps to alleviate steric strain caused by the bulky halogen substituents and is believed to contribute to the enhanced reactivity of these 1,2-dihalobenzene molecules [].

Q2: How is this compound utilized in the synthesis of macrocyclic acetylenes?

A2: this compound serves as a key starting material in the multi-step synthesis of a diindeno-fused 4H-cyclopenta[dej]phenanthrene derivative, a potential building block for macrocyclic acetylenes []. The synthesis involves a series of Sonogashira reactions, metal-halogen exchanges, and a Schmittel cascade cyclization. The two bromine substituents on the diindeno-fused 4H-cyclopenta[dej]phenanthrene derivative can then be further functionalized via Sonogashira reactions to construct the desired macrocyclic acetylene structures [].

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